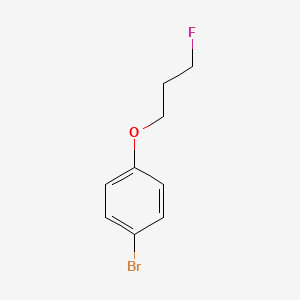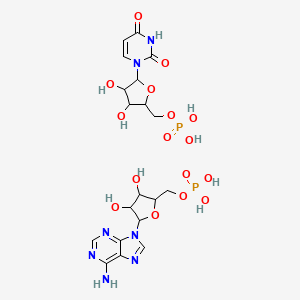
3-(2-Fluorobenzenesulfonyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorobenzenesulfonyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a sulfonyl group and a propan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzenesulfonyl)propan-1-amine typically involves the following steps:
Starting Material: The process begins with 2-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The 2-fluorobenzenesulfonyl chloride undergoes nucleophilic substitution with propan-1-amine under basic conditions to form the desired product.
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorobenzenesulfonyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluorobenzenesulfonyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorobenzenesulfonyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorobenzenesulfonyl)propan-1-amine: Similar structure but with the fluorine atom at the para position.
3-(2-Chlorobenzenesulfonyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Methylbenzenesulfonyl)propan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(2-Fluorobenzenesulfonyl)propan-1-amine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H12FNO2S |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H12FNO2S/c10-8-4-1-2-5-9(8)14(12,13)7-3-6-11/h1-2,4-5H,3,6-7,11H2 |
Clave InChI |
YSNJKRDPKKNJHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)F)S(=O)(=O)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



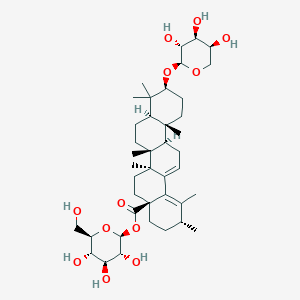


![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)


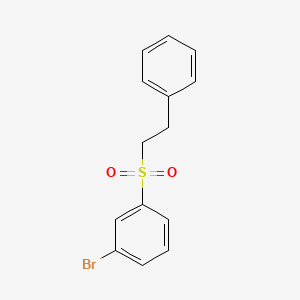

![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
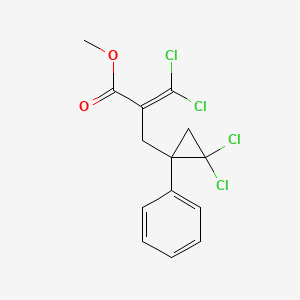
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
